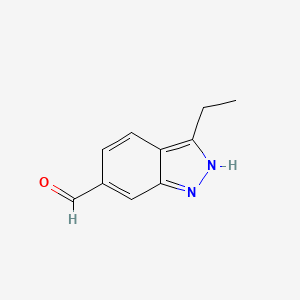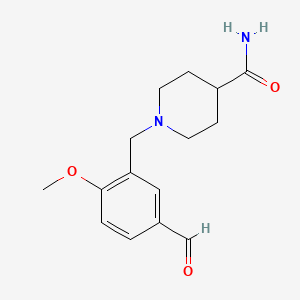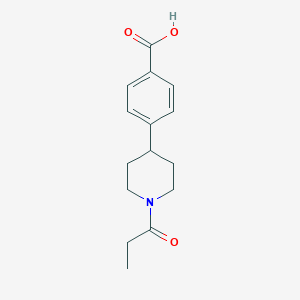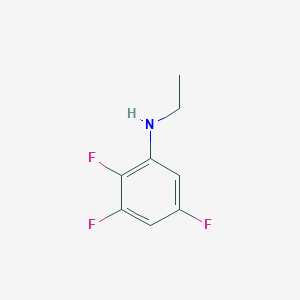![molecular formula C10H11BO4 B1392757 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid CAS No. 1268335-33-6](/img/structure/B1392757.png)
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid
概要
説明
AN3661は、マラリア原虫の切断およびポリアデニル化特異性因子ホモログサブユニット3(PfCPSF3)を標的とする強力な抗マラリアリード化合物です。 これは、実験室で適応された株や野性株を含む、マラリア原虫の様々な株に対して有効性を示しています 。 AN3661は、マラリア原虫ベルギー株およびマラリア原虫のネズミ感染に対しても有効です .
科学的研究の応用
AN3661 has a wide range of scientific research applications, including:
Chemistry: Used as a lead compound in the development of antimalarial drugs.
Industry: Utilized in the development of new therapeutic agents targeting parasitic infections.
作用機序
AN3661は、マラリア原虫の切断およびポリアデニル化特異性因子ホモログサブユニット3(PfCPSF3)を標的とすることで作用します。 AN3661の四面体ホウ素原子は、TgCPSF73の触媒部位付近のmRNA基質の切断部位リン酸の場所を占めます 。 この結合は、マラリア原虫転写物の安定性を阻害し、寄生虫の増殖を抑制します .
類似の化合物との比較
AN3661は、PfCPSF3の特定の標的化のためにユニークです。類似の化合物には、次のものがあります。
これらの化合物は、作用機序が類似していますが、特定の標的と用途が異なります。
Safety and Hazards
The compound has demonstrated differential toxicity against human cells (colon epithelium or red blood cells). The modified conjugate 2-(N,N-dimethylamino)ethylamide of 3′-N-[3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoyl] AmB showed the best combination of a high antifungal activity with a low cytotoxic and hemolytic potency .
将来の方向性
The compound has been used in the synthesis of new conjugates of the antifungal antibiotic amphotericin B (AmB) with benzoxaboroles . These novel compounds have been tested in vitro against a panel of clinically important fungi and bacteria, including mycobacteria. Some of the compounds inhibited the growth of mycobacteria in the range of micromolar concentrations and retained this activity also against multidrug-resistant clinical isolates . The structure-activity relationships have been derived and supported with a molecular docking study, which confirmed a selectivity toward the potential target leucyl-tRNA synthetase without an impact on the human enzyme . These compounds can become important materials in antimycobacterial research .
生化学分析
Biochemical Properties
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with leucyl-tRNA synthetase, an enzyme crucial for protein synthesis. The compound inhibits this enzyme by binding to its active site, thereby preventing the proper charging of tRNA with leucine . This inhibition can lead to disruptions in protein synthesis, which is a critical process in cellular function.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of leucyl-tRNA synthetase can lead to a cascade of cellular responses, including the activation of stress response pathways and alterations in gene expression . Additionally, its impact on protein synthesis can affect cellular metabolism by altering the availability of essential proteins required for metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of leucyl-tRNA synthetase, forming a stable complex that prevents the enzyme from catalyzing the attachment of leucine to its corresponding tRNA . This binding interaction is facilitated by the boron atom in the compound, which forms a covalent bond with the enzyme’s active site residues. This inhibition leads to a decrease in protein synthesis and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of protein synthesis and prolonged activation of stress response pathways. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits leucyl-tRNA synthetase without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and organ damage have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with leucyl-tRNA synthetase. The compound’s inhibition of this enzyme affects the overall metabolic flux by disrupting protein synthesis . Additionally, the compound may interact with other enzymes and cofactors involved in amino acid metabolism, further influencing metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which affect its ability to reach target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with leucyl-tRNA synthetase and other biomolecules . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in inhibiting protein synthesis and affecting cellular processes.
準備方法
AN3661は、ホウ素含有ベンゾキサボロール化合物です。 合成経路は、四面体ホウ素原子の組み込みを含み、これはTgCPSF73の触媒部位付近のmRNA基質の切断部位リン酸の場所を占めます 。 AN3661の工業生産方法は広く文書化されていませんが、研究目的で様々な量で入手可能です .
化学反応の分析
AN3661は、次のようないくつかのタイプの化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化される可能性がありますが、詳細な反応条件は広く文書化されていません。
置換: AN3661は、特にホウ素原子を含む置換反応を受ける可能性があります。
これらの反応の一般的な試薬と条件は、文献に広く記載されていません。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
AN3661は、次のような幅広い科学研究への応用があります。
化学: 抗マラリア薬の開発におけるリード化合物として使用されます。
生物学: マラリア原虫やシロイヌナズナなど、様々な生物における切断およびポリアデニル化特異性因子への影響について研究されています.
医学: 体外および生体内研究の両方で有効性を示し、抗マラリア薬としての可能性について調査されています.
産業: 寄生虫感染を標的とする新しい治療薬の開発に使用されています。
類似化合物との比較
AN3661 is unique due to its specific targeting of PfCPSF3. Similar compounds include:
AN13762: Targets TgCPSF3, the catalytic subunit of the pre-mRNA cleavage and polyadenylation complex.
These compounds share similar mechanisms of action but differ in their specific targets and applications.
特性
IUPAC Name |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVOKIPNIZQANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268335-33-6 | |
| Record name | 3-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-7-yl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1392678.png)


![6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine](/img/structure/B1392684.png)
![Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392685.png)
![4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid](/img/structure/B1392686.png)

![5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392689.png)


![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid](/img/structure/B1392694.png)
![Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1392695.png)
